15-(4-ヨードフェニル)ペンタデカン酸

概要

説明

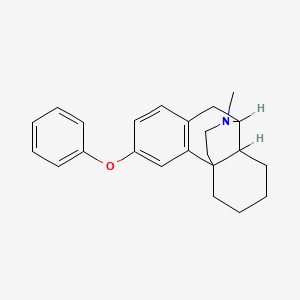

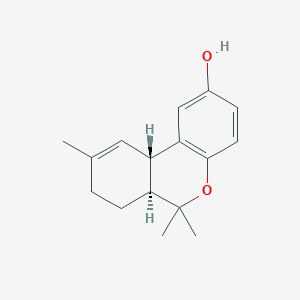

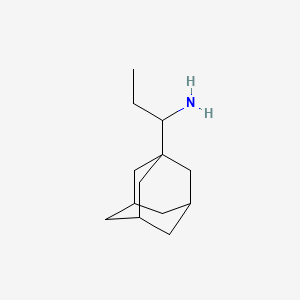

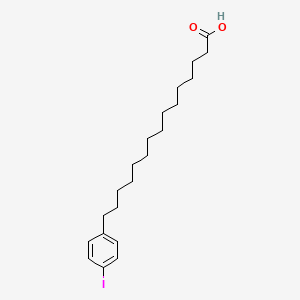

15-[4-(123I)iodophenyl]pentadecanoic acid , is a radiopharmaceutical compound used in nuclear medicine imaging. Its molecular formula is C21H33123IO2 , with an average mass of approximately 440.5 Da .

科学的研究の応用

Iocanlidic acid has several applications:

Myocardial Imaging: Used to assess myocardial blood flow and detect coronary artery disease.

Tumor Imaging: Investigated for tumor detection and characterization.

Metabolic Studies: Provides insights into fatty acid metabolism.

作用機序

ヨードカンリド酸は心筋細胞に取り込まれ、細胞脂質に組み込まれます。これは心筋の脂肪酸利用を反映し、灌流が低下した領域を強調することができます。

6. 類似の化合物との比較

ヨードカンリド酸は、ヨウ素-123による特定の放射性標識によりユニークです。 類似の化合物には、タリウム-201 やテクネチウム-99m セスタミビ などの核医学イメージングで使用される他の脂肪酸アナログが含まれます .

生化学分析

Biochemical Properties

15-(4-Iodophenyl)pentadecanoic acid plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It interacts with various enzymes and proteins involved in lipid metabolism. For instance, it is known to be a substrate for enzymes such as acyl-CoA synthetase, which activates fatty acids by converting them into acyl-CoA derivatives. This activation is crucial for the subsequent steps in fatty acid oxidation and synthesis. Additionally, 15-(4-Iodophenyl)pentadecanoic acid can bind to fatty acid transport proteins, facilitating its transport across cellular membranes .

Cellular Effects

The effects of 15-(4-Iodophenyl)pentadecanoic acid on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR), which are involved in regulating energy homeostasis and cell growth . Furthermore, 15-(4-Iodophenyl)pentadecanoic acid can alter gene expression patterns related to lipid metabolism, leading to changes in the cellular lipid profile .

Molecular Mechanism

At the molecular level, 15-(4-Iodophenyl)pentadecanoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes involved in lipid metabolism. For example, it has been shown to inhibit the activity of mTOR, a key regulator of cell growth and metabolism . Additionally, 15-(4-Iodophenyl)pentadecanoic acid can bind to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), influencing gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

The temporal effects of 15-(4-Iodophenyl)pentadecanoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 15-(4-Iodophenyl)pentadecanoic acid has been associated with sustained changes in cellular metabolism, particularly in the context of lipid accumulation and energy homeostasis .

Dosage Effects in Animal Models

In animal models, the effects of 15-(4-Iodophenyl)pentadecanoic acid vary with different dosages. Low to moderate doses have been found to enhance fatty acid oxidation and improve metabolic health, while high doses may lead to toxic effects such as lipid accumulation and oxidative stress . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving beneficial outcomes without adverse effects .

Metabolic Pathways

15-(4-Iodophenyl)pentadecanoic acid is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is metabolized through β-oxidation, a process that breaks down fatty acids to generate acetyl-CoA, which enters the citric acid cycle for energy production . Enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase play crucial roles in this pathway. Additionally, 15-(4-Iodophenyl)pentadecanoic acid can influence metabolic flux by altering the levels of key metabolites involved in lipid synthesis and degradation .

Transport and Distribution

The transport and distribution of 15-(4-Iodophenyl)pentadecanoic acid within cells and tissues are mediated by specific transporters and binding proteins. Fatty acid transport proteins facilitate its uptake into cells, while intracellular binding proteins such as fatty acid-binding proteins (FABPs) help in its intracellular distribution . This compound tends to accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it can exert its metabolic effects .

Subcellular Localization

15-(4-Iodophenyl)pentadecanoic acid exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the mitochondria, where it participates in fatty acid oxidation . Additionally, it can be found in the endoplasmic reticulum, where it is involved in lipid synthesis and modification. The subcellular localization of 15-(4-Iodophenyl)pentadecanoic acid is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

準備方法

合成経路:: ヨードカンリド酸は、ペンタデカン酸骨格に結合したフェニル基にヨウ素-123 (123I) ラベルを導入することによって合成されます。ヨウ素化プロセスは通常、ヨウ素-123で水素原子を電気求核置換する反応を伴います。

反応条件:: ヨウ素化の具体的な反応条件は、使用する合成方法によって異なります。一般的に、放射性ヨウ素化反応は、クロラミンTやヨードゲンなどの酸化剤を用いて、適切な溶媒中の前駆体分子で実施されます。

工業生産:: ヨードカンリド酸は、放射性医薬品合成用に装備された専門施設で生産されます。これらの施設は、放射性同位体123Iを取り扱い、厳格な品質管理を保証します。

化学反応の分析

反応:: ヨードカンリド酸は、生体内では主に代謝プロセス、特にβ酸化と細胞脂質への組み込みを受けます。

一般的な試薬と条件::クロラミンT: 放射性ヨウ素化に使用されます。

ヨードゲン: ヨウ素化の別の試薬。

生物学的酵素: ヨードカンリド酸の代謝に関与します。

主な生成物:: ヨードカンリド酸代謝から生成される主な生成物は、15-[4-(123I)ヨードベンゾイル]ペンタデカン酸 であり、心筋血流画像検査中に心筋組織に蓄積します。

4. 科学研究の応用

ヨードカンリド酸にはいくつかの用途があります。

心筋イメージング: 心筋血流量の評価と冠動脈疾患の検出に使用されます。

腫瘍イメージング: 腫瘍の検出と特性評価の研究。

代謝研究: 脂肪酸代謝に関する洞察を提供します。

類似化合物との比較

Iocanlidic acid is unique due to its specific radiolabeling with iodine-123. Similar compounds include other fatty acid analogs used in nuclear medicine imaging, such as thallium-201 and technetium-99m sestamibi .

特性

IUPAC Name |

15-(4-iodophenyl)pentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33IO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAONEUNUMVOKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230357 | |

| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80479-93-2 | |

| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080479932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | omega-(4-Iodophenyl)pentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic approaches for producing radiolabeled 15-(4-Iodophenyl)pentadecanoic acid?

A1: Two main methods have been explored for synthesizing radiolabeled versions of 15-(4-Iodophenyl)pentadecanoic acid:

- Using Chloramine-T as an oxidant with a tin precursor: This method utilizes a tin precursor and Chloramine-T as an oxidant to introduce the radioactive iodine isotope, Iodine-131, into the molecule. This approach leads to the production of 15-(4-[131I]iodophenyl)pentadecanoic acid (p-IPPA). []

- Stille cross-coupling reaction: This method employs a Stille cross-coupling reaction to introduce a radioactive carbon isotope, Carbon-11, into the molecule, resulting in the synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。